7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Physicochemical property Drug-likeness

7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1701966-13-3) is a partially saturated [1,2,4]triazolo[1,5-a]pyrimidine derivative with molecular formula C9H16N4 and molecular weight 180.25 g·mol⁻¹. The tetrahydro character of the pyrimidine ring distinguishes it from the more common fully aromatic triazolopyrimidine scaffolds and imparts distinct conformational flexibility, hydrogen-bonding capacity, and lipophilicity that directly influence its utility as a synthetic intermediate, coordination ligand, or pharmacophore fragment.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13302541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC1C(CNC2=NC(=NN12)C)C
InChIInChI=1S/C9H16N4/c1-4-8-6(2)5-10-9-11-7(3)12-13(8)9/h6,8H,4-5H2,1-3H3,(H,10,11,12)
InChIKeyZFRPAVCZFUGLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine: Key Physicochemical and Structural Baseline for Procurement Decisions


7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1701966-13-3) is a partially saturated [1,2,4]triazolo[1,5-a]pyrimidine derivative with molecular formula C9H16N4 and molecular weight 180.25 g·mol⁻¹ . The tetrahydro character of the pyrimidine ring distinguishes it from the more common fully aromatic triazolopyrimidine scaffolds and imparts distinct conformational flexibility, hydrogen-bonding capacity, and lipophilicity that directly influence its utility as a synthetic intermediate, coordination ligand, or pharmacophore fragment [1].

Why Generic Substitution Fails for 7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine in Research and Industrial Sourcing


Triazolopyrimidines with different substitution patterns and ring-saturation states exhibit markedly divergent reactivity, coordination behavior, and physicochemical profiles. The specific 7-ethyl-2,6-dimethyl tetrahydro scaffold is not interchangeable with either fully aromatic analogs (e.g., 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine) or regioisomeric variants (e.g., 7-ethyl-5-methyl derivatives). The presence of the saturated C4–C5–C6–C7 segment alters the electron density on the nitrogen atoms, the preferred metal-binding geometry, and the three-dimensional shape, which collectively determine performance in target applications [1]. Simply selecting a “triazolopyrimidine” without matching the exact substitution and saturation profile routinely leads to failed syntheses, off-target coordination outcomes, or invalid structure–activity relationship (SAR) conclusions [1].

Quantitative Differentiation Evidence: 7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine vs Closest Analogs


Tetrahydro Saturation Confers Higher Lipophilicity Compared to Fully Aromatic 5,7-Dimethyl Analog

The target compound bears a saturated C4–C7 ring segment, which increases its calculated LogP relative to the fully aromatic 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine. While the aromatic core has a LogP of ~0.12 , the tetrahydro derivative is predicted to exhibit a LogP in the range of 0.8–1.2 based on fragment-based calculations, representing a >0.7 log unit increase that can significantly affect membrane permeability, solubility, and chromatographic retention .

Lipophilicity Physicochemical property Drug-likeness

Molecular Weight Difference Enables Faster Mass Spectrometry Identification vs 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

The molecular weight of the target compound (180.25 g·mol⁻¹) is 34.1 Da higher than that of the fully aromatic 5,7-dimethyl analog (146.15 g·mol⁻¹) . This mass difference corresponds to the addition of an ethyl group and two hydrogen atoms (saturation), providing a distinct MS signal that facilitates unambiguous identification in complex reaction mixtures by LC-MS or GC-MS [1].

Analytical chemistry Mass spectrometry Quality control

Commercial Availability at Defined 95% Purity vs Undefined Alternatives

The target compound is commercially offered with a certified purity of 95% by a major research-chemical supplier . In contrast, many closely related triazolopyrimidine building blocks (e.g., 7-ethyl-5-methyl derivatives) are frequently listed only as 'technical grade' or without a defined purity specification, introducing batch-to-batch variability that can compromise synthetic reproducibility .

Procurement Purity specification Reproducibility

Optimal Application Scenarios for 7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Based on Verified Differentiation Evidence


Medicinal Chemistry Fragment Libraries Requiring Enhanced Lipophilicity

When designing fragment-based screening libraries where higher LogP (0.8–1.2) is desired to improve membrane permeability, the tetrahydro scaffold of this compound provides a built-in lipophilicity advantage over the polar aromatic 5,7-dimethyl analog (LogP 0.12). The 95% purity specification ensures reliable screening data .

Coordination Chemistry with First-Row Transition Metals

The saturated N4–C5–C6–N7 segment creates a flexible chelating pocket that differs from the rigid aromatic core. As demonstrated in structurally analogous disubstituted triazolopyrimidine ligands, this flexibility can modulate metal-binding stoichiometry (e.g., Fe → 6-coordinate, Zn → 4-coordinate) and lead to unusual crystal-packing motifs such as uncoordinated ligand inclusion .

Synthetic Intermediate for Diversely Functionalized Heterocycles

The compound's tetrahydro ring can be selectively dehydrogenated to the aromatic form or functionalized at the C5–C6 positions, offering a divergent synthetic node that the fully aromatic analog cannot provide. The +34 Da mass shift relative to the aromatic analog allows facile reaction monitoring by LC-MS .

Quality-Controlled Building Block for Multi-Step Medicinal Chemistry Campaigns

Procurement of the 95%-purity product from a vendor with a defined COA reduces the risk of batch-dependent variability that plagues ‘technical grade’ triazolopyrimidine alternatives. This is essential for reproducibility in lead optimization where impurity profiles can confound biological assay interpretation .

Quote Request

Request a Quote for 7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.